Ácido (1,4-dioxo-3,4-dihidroftalazin-2(1H)-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

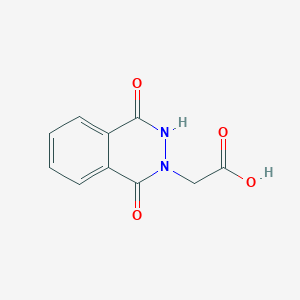

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is a chemical compound with a complex structure that includes a phthalazinone core

Aplicaciones Científicas De Investigación

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic Acid is VEGFR2 . VEGFR2 is a receptor for vascular endothelial growth factor (VEGF) and is highly expressed in several solid tumors . It plays an important role in the apoptosis process .

Mode of Action

The compound interacts with its target, VEGFR2, by inhibiting its function . The molecular docking results of the compound revealed a good binding disposition and the ligand−receptor interactions like the co-crystallized ligand of the VEGFR2 protein . This inhibition of VEGFR2 may be the proposed mode of action .

Biochemical Pathways

The inhibition of VEGFR2 affects the downstream pathways involved in tumor growth and angiogenesis . By inhibiting VEGFR2, the compound can potentially disrupt these pathways and prevent tumor growth .

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics . It has good drug-likeness parameters, which suggests that it may have good bioavailability . More detailed studies are needed to fully understand its pharmacokinetic properties .

Result of Action

The compound has shown promising cytotoxicity against HCT-116 cells . Specifically, derivatives of the compound with the phenyl phthalazinone moieties had IC50 values of 1.36 and 2.34 μM, respectively . Additionally, these compounds exhibited poor cytotoxicity against WISH cells with much higher IC50 values, suggesting they were safe against normal cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with chloroacetic acid under controlled conditions to yield the target compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Phthalazinone derivatives: Compounds with similar core structures but different functional groups.

Acetic acid derivatives: Compounds with similar side chains but different core structures.

Uniqueness

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is unique due to its specific combination of a phthalazinone core and an acetic acid side chain, which imparts distinct chemical and biological properties not found in other similar compounds.

Actividad Biológica

(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid, commonly referred to as phthalazinone acetic acid, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: C10H8N2O4. Its structure features a phthalazinone core with an acetic acid side chain, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |

| CAS Number | 2257-64-9 |

| Molecular Weight | 220.18 g/mol |

| Solubility | Soluble in organic solvents |

Target Interaction

The primary target of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . The compound inhibits VEGFR2, which plays a crucial role in angiogenesis and tumor growth.

Biochemical Pathways

Inhibition of VEGFR2 leads to the disruption of downstream signaling pathways involved in cell proliferation and survival. This action has been linked to potential anti-cancer effects, particularly in colorectal cancer cell lines such as HCT-116.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after administration.

- Distribution : Exhibits good tissue distribution.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Cytotoxicity Studies

Research indicates that (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- HCT-116 Cells : IC50 values suggest potent cytotoxicity with values around 15 µM.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways:

- Aldose Reductase : Preliminary studies indicate potential inhibitory activity that could be beneficial in diabetic complications .

Case Studies

- Colorectal Cancer Research : A study evaluated the effects of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid on HCT-116 cells. Results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers.

- Diabetes Research : In vivo studies demonstrated that derivatives of this compound could reduce sorbitol accumulation in diabetic rat models, suggesting a protective effect against diabetic neuropathy .

Propiedades

IUPAC Name |

2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVPRFSMRMXXKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368320 |

Source

|

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-64-9 |

Source

|

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.